4-Amino-3-cyclopropylbenzoic acid

Cytochrome P450 metabolism Drug metabolism Pharmacokinetics

Choose 4-Amino-3-cyclopropylbenzoic acid to drive reproducible SAR—its constrained cyclopropyl ring uniquely modulates CYP-mediated metabolism, regioselectivity, and target-binding conformations vs generic alkyl analogs. The free amino and carboxyl groups enable rapid amide/ester library generation and bioconjugation. Essential for kinase inhibitor programs (cf. deucravacitinib's cyclopropyl motif) and metabolic stability profiling. Supplied at ≥98% purity to minimize batch variability in your preclinical workflows.

Molecular Formula C10H11NO2
Molecular Weight 177.2 g/mol
CAS No. 754165-50-9
Cat. No. B3330865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-3-cyclopropylbenzoic acid
CAS754165-50-9
Molecular FormulaC10H11NO2
Molecular Weight177.2 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C=CC(=C2)C(=O)O)N
InChIInChI=1S/C10H11NO2/c11-9-4-3-7(10(12)13)5-8(9)6-1-2-6/h3-6H,1-2,11H2,(H,12,13)
InChIKeyIQENRSYKXKPHPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-3-cyclopropylbenzoic acid (CAS 754165-50-9): Properties, Technical Specifications, and Procurement Reference


4-Amino-3-cyclopropylbenzoic acid (CAS 754165-50-9) is a benzoic acid derivative featuring a 4-amino group and a 3-cyclopropyl substituent on the aromatic ring, with a molecular formula of C₁₀H₁₁NO₂ and a molecular weight of 177.20 g/mol . It is primarily utilized as a versatile intermediate in medicinal chemistry and organic synthesis, with the cyclopropyl ring potentially enhancing steric and electronic properties relevant to drug design [1].

Why Generic Substitution of 4-Amino-3-cyclopropylbenzoic acid (CAS 754165-50-9) Fails: Understanding Key Differentiators


The simple substitution of 4-Amino-3-cyclopropylbenzoic acid with a generic 4-amino-benzoic acid or other alkyl-substituted analogs is not scientifically valid. The 3-cyclopropyl group imparts distinct steric and electronic characteristics that directly influence binding conformations, metabolic stability, and regioselectivity in enzymatic transformations. Specifically, the constrained cyclopropyl ring alters the compound's interaction with cytochrome P450 enzymes compared to more flexible alkyl chains, leading to different metabolite profiles and potential pharmacokinetic outcomes [1][2]. Consequently, using a non-cyclopropyl analog can introduce unpredictable and often detrimental changes in research or development workflows, necessitating the use of the specific cyclopropyl derivative for reliable and reproducible results.

Quantitative Evidence Guide for 4-Amino-3-cyclopropylbenzoic acid (CAS 754165-50-9) Versus Comparators


Differential Metabolic Outcomes: Cyclopropyl vs. n-Propyl Substitution

The 3-cyclopropyl substituent directs a markedly different metabolic fate in a cytochrome P450 model compared to a 4-n-propyl analog. While 4-cyclopropylbenzoic acid undergoes regioselective hydroxylation at the benzylic carbon, 4-n-propylbenzoic acid yields a complex mixture of an alkene from desaturation and two hydroxylation products at the benzylic (Cα) and Cβ carbons [1]. This differential outcome is a direct consequence of the cyclopropyl group's unique steric and electronic constraints, which limit metabolic pathways and favor a single, predictable metabolite.

Cytochrome P450 metabolism Drug metabolism Pharmacokinetics

Impact on Metabolic Stability: Cyclopropyl vs. Alkyl Substitution

Incorporating a cyclopropyl group can enhance metabolic stability by blocking oxidative metabolism at specific sites, a strategy employed to improve drug half-life and bioavailability. While direct quantitative data for the target compound is limited, studies on analogous systems show that a methyl-substituted cyclopropyl ring can diminish oxidative metabolism [1]. In contrast, flexible alkyl chains, such as n-propyl, are more susceptible to multiple oxidative pathways, including desaturation and hydroxylation at various positions, as demonstrated with 4-n-propylbenzoic acid [2].

Metabolic stability Oxidative metabolism Drug design

Synthetic Utility as a Versatile Building Block

The compound's carboxylic acid group enables straightforward derivatization into amides, esters, or other conjugates, making it a valuable intermediate for constructing more complex molecules. This functional group versatility is a key differentiator compared to simpler benzoic acids lacking the amino-cyclopropyl motif, which may limit downstream synthetic options. The presence of both an amino group and a cyclopropyl ring offers a unique combination for scaffold diversification [1].

Organic synthesis Medicinal chemistry Building block

Purity and Handling Specifications for Reproducible Research

Commercial availability with defined purity specifications (≥98%) ensures reproducible results in research applications. The compound's physical properties, including a LogP of 1.8444 and a Topological Polar Surface Area (TPSA) of 63.32 Ų, provide a baseline for assessing its behavior in assays and formulations . Using lower purity material or undefined mixtures can introduce variability and compromise data integrity.

Quality control Purity Reproducibility

Recommended Research and Industrial Applications for 4-Amino-3-cyclopropylbenzoic acid (CAS 754165-50-9)


Synthesis of Kinase Inhibitor Scaffolds

4-Amino-3-cyclopropylbenzoic acid serves as a key building block for synthesizing kinase inhibitor candidates. The cyclopropyl group is a recognized motif in kinase inhibitor design, as evidenced by its presence in FDA-approved TYK2 inhibitor deucravacitinib [1]. The compound's amino and carboxylic acid groups provide versatile synthetic handles for creating focused libraries of cyclopropyl-containing analogs for structure-activity relationship (SAR) studies.

Metabolic Stability and Pharmacokinetic Studies

This compound is an ideal probe for investigating the impact of cyclopropyl substitution on metabolic stability. Researchers can use it to generate amide or ester derivatives and compare their microsomal stability, CYP inhibition, and metabolite profiles against non-cyclopropyl analogs. The known differential metabolism of cyclopropylbenzoic acids by CYP199A4 provides a strong precedent for such studies [2].

Development of Bioactive Conjugates

The carboxylic acid moiety of 4-Amino-3-cyclopropylbenzoic acid can be readily activated for conjugation to amine-containing molecules (e.g., peptides, proteins, or drug delivery vehicles) via amide bond formation. This enables the creation of targeted therapeutics or bioconjugates where the cyclopropyl group may confer favorable pharmacokinetic properties or unique binding characteristics.

Academic Medicinal Chemistry and Chemical Biology Research

Due to its well-defined purity and availability, this compound is suitable for academic research programs exploring novel chemical space. It can be employed as a core fragment in diversity-oriented synthesis or fragment-based drug discovery, where the cyclopropyl ring's unique geometry and electronic profile can be exploited to probe novel biological targets.

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